molecular formula C22H20N4O3 B2636281 2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one CAS No. 1903716-61-9

2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one

Cat. No.: B2636281
CAS No.: 1903716-61-9
M. Wt: 388.427
InChI Key: CWHFTAZIFUJAIS-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis : Research has shown the potential for synthesizing novel heterocyclic compounds utilizing derivatives of the specified chemical structure. These compounds have been studied for their unique chemical properties and potential applications in medicinal chemistry and material science. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones and related compounds demonstrates the compound's utility in creating diverse heterocyclic structures with potential bioactive properties (Rajanarendar, Karunakar, & Ramu, 2006).

Antimicrobial Activity

  • Antimicrobial Evaluation : Compounds derived from the base chemical structure have been synthesized and evaluated for their antimicrobial activity. For example, novel indole-based 1,3,4-oxadiazoles have been studied, indicating the compound's relevance in developing new antimicrobial agents. These studies highlight the potential of these compounds to serve as the basis for new drugs targeting resistant bacterial and fungal strains (Nagarapu & Pingili, 2014).

Material Science Applications

  • Organic Synthesis and Material Development : The chemical framework of the specified compound has been explored for its utility in synthesizing materials with unique properties. The research includes the development of novel synthetic pathways and the investigation of the resulting compounds' physical and chemical characteristics. Such studies are foundational for advancing materials science, potentially leading to innovations in electronics, photonics, and nanotechnology.

Drug Discovery and Design

  • Drug-likeness and Biological Evaluation : In silico studies and biological evaluations have been conducted on derivatives for their potential drug-like properties and biological activities. This includes predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, evaluating antimicrobial activities, and exploring the potential for new therapeutic agents. These studies are crucial in the early stages of drug discovery, providing insights into the pharmacokinetic behavior and therapeutic potential of new compounds (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-23-22(29-24-14)18-13-26(12-17(18)15-7-3-2-4-8-15)21(27)11-19-16-9-5-6-10-20(16)28-25-19/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFTAZIFUJAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.